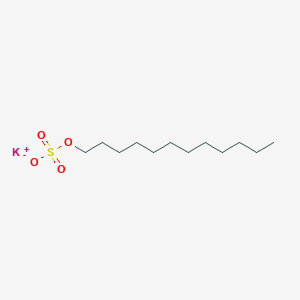
CID 62549
Overview
Description
CID 62549 is a useful research compound. Its molecular formula is C12H25KO4S and its molecular weight is 304.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 62549 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 62549 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reversible Control in Cells : Chemically induced dimerization (CID) has been instrumental in controlling protein functions within cells, offering precise and spatiotemporal resolution. This has been primarily applied in studying signal transduction and membrane/protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : CID has evolved to enable inducible gene regulation and editing in mammalian systems. For instance, engineered PROTAC-CID platforms have demonstrated their utility in gene expression modulation and genome manipulation (Ma et al., 2023).
Solving Cell Biology Problems : CID techniques have resolved numerous issues in cell biology, particularly in understanding lipid second messengers and small GTPases. Advancements in CID have improved specificity and allowed manipulation of multiple systems in a single cell (DeRose, Miyamoto, & Inoue, 2013).
Protein-Protein Interaction Control : Innovative chemical dimerizers enable rapid activation and deactivation of protein interactions in living cells, significantly benefiting studies of cellular events and signaling networks (Aonbangkhen et al., 2018).
Water Use Efficiency in Agriculture : In a different context, CID as carbon isotope discrimination has been used in agriculture to improve water use efficiency and productivity, particularly in barley cultivation (Anyia et al., 2007).
Methodological Challenges in Developmental Research : CID, as part of descriptive, predictive, and explanatory research methods, helps address various challenges in developmental research, including child and adolescent development (Hamaker, Mulder, & van IJzendoorn, 2020).
Mass Spectrometry Applications : CID techniques are critical in mass spectrometry, especially in generating clean product ion spectra from complex samples like human plasma, facilitating structural interpretation in metabolite analysis (Zhang et al., 2009).
Macromolecular Complexes Study in Mass Spectrometry : CID is utilized in mass spectrometry for studying soluble and membrane protein assemblies. It provides an alternative activation method, aiding in understanding the complexities of macromolecular complexes (Mikhailov et al., 2016).
Peptide Sequencing and Analysis : CID is vital in understanding peptide fragmentation processes, enhancing peptide identification algorithms and providing insights into peptide tandem mass spectrometry (Tabb et al., 2003).
Engineering Protein Dimerization Systems : CID has led to the creation of chemically inducible protein dimerization systems with high ligand selectivity, expanding the biosensor toolkit for small molecule detection (Kang et al., 2019).
properties
IUPAC Name |
potassium;dodecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQDVAFWWYYXHM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25KO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 62549 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















